Boc-N-Me-Ser-OH

Vue d'ensemble

Description

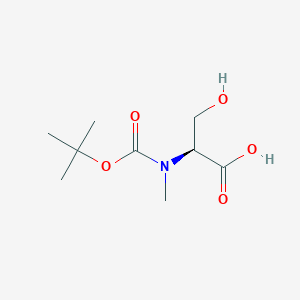

Boc-N-Me-Ser-OH is an organic compound with the molecular formula C₉H₁₇NO₅. It is a derivative of L-serine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and methylated. This compound is commonly used as an amino acid protecting group in peptide synthesis and chemical modification .

Méthodes De Préparation

Boc-N-Me-Ser-OH is typically synthesized by reacting L-serine with tert-butoxycarbonyl chloroformate (t-Boc chloride) under highly alkaline conditions for methylation . The reaction involves the following steps:

Dissolution: L-serine is dissolved in a sodium hydrogen carbonate solution.

Addition of t-Boc chloride: t-Boc chloride is added in portions over several hours.

Methylation: The reaction mixture is stirred under alkaline conditions to achieve methylation.

Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

Boc-N-Me-Ser-OH undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

Reduction: Reduction can be achieved using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine

Applications De Recherche Scientifique

Peptide Synthesis

Boc-N-methyl-L-serine is extensively utilized as an intermediate in the synthesis of peptides and peptidomimetics. The Boc group protects the amine functionality during coupling reactions, enabling the formation of peptide bonds without premature reactions. After synthesis, deprotection can be achieved using trifluoroacetic acid (TFA), revealing the reactive amino group for further modifications.

Example Case Study:

In a study focused on synthesizing novel antibiotics, Boc-N-methyl-L-serine was employed as a building block to create cyclic peptides with enhanced bioactivity against Gram-positive bacteria. The synthesized compounds were evaluated for their antimicrobial properties, demonstrating significant efficacy compared to traditional antibiotics .

Drug Development

The compound plays a pivotal role in drug development, particularly in creating analogs of biologically active peptides. The N-methyl modification can influence the pharmacokinetics and pharmacodynamics of the resulting molecules, potentially improving their therapeutic profiles.

Case Study:

A research team utilized Boc-N-methyl-L-serine to synthesize derivatives of teixobactin, a promising antibiotic. By modifying the structure with Boc-N-methyl-L-serine, they observed improved binding affinity to bacterial membranes, enhancing its antibacterial activity .

Functionalization and Organic Synthesis

Boc-N-methyl-L-serine's versatility extends to various organic synthesis applications. Its functional groups allow for selective reactions that can lead to complex molecular architectures. The compound can be used in coupling reactions with other amino acids or functionalized moieties to create diverse chemical entities.

Data Table: Synthesis Applications of Boc-N-Methyl-L-Serine

Mécanisme D'action

The primary function of Boc-N-Me-Ser-OH is to protect the amino group during chemical synthesis. The Boc group stabilizes the amino group, preventing unwanted reactions. Upon completion of the desired synthesis, the Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparaison Avec Des Composés Similaires

Boc-N-Me-Ser-OH is similar to other Boc-protected amino acids, such as Boc-L-serine methyl ester and Boc-2-methyl-L-serine. its unique feature is the methylation of the amino group, which provides additional stability and selectivity in chemical reactions .

Similar Compounds

- Boc-L-serine methyl ester

- Boc-2-methyl-L-serine

- Boc-N-methyl-L-alanine

This compound stands out due to its specific application in peptide synthesis and its enhanced stability provided by the methyl group.

Activité Biologique

Overview

Boc-N-Me-Ser-OH, or Boc-N-methylserine , is a derivative of the amino acid serine, characterized by a tert-butoxycarbonyl (Boc) protecting group and a methyl substitution on the nitrogen. Its molecular formula is and it is primarily utilized in peptide synthesis due to its ability to protect the amino group during chemical reactions. This compound is significant in both biochemical research and pharmaceutical applications.

This compound exhibits various biochemical properties that contribute to its biological activity:

- Amino Acid Derivative : As a derivative of serine, it plays a role in protein synthesis and modification.

- Protecting Group : The Boc group stabilizes the amino functionality, allowing for selective reactions without interference from the amine group.

- Cellular Effects : It influences cellular functions such as signaling pathways, gene expression, and metabolic processes .

The primary mechanism of action for this compound involves its use as a protecting group in peptide synthesis. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions. This property is crucial for synthesizing complex peptides where selective functionalization is required. Additionally, the methylation of the nitrogen enhances stability and selectivity during chemical reactions .

Biological Applications

This compound finds applications across various fields:

- Peptide Synthesis : It is widely used in solid-phase peptide synthesis (SPPS), where it helps in constructing peptides with specific sequences and modifications .

- Pharmaceutical Development : The compound serves as a precursor in synthesizing biologically active peptides and pharmaceuticals. Its structural properties allow for modifications that can enhance drug efficacy .

- Research Tool : In biochemical research, this compound is utilized to study enzyme interactions and cellular mechanisms due to its ability to modify protein structures without disrupting their function .

Study 1: Peptide Cyclization Conditions

Research highlighted the effectiveness of Boc-protected amino acids in minimizing epimerization during peptide cyclization. A study demonstrated that using this compound under controlled pH conditions led to successful cyclization with minimal by-products, showcasing its utility in synthesizing cyclic peptides with high yield .

| Condition | Yield (%) | Epimerization (%) |

|---|---|---|

| pH 8 | 85 | 5 |

| Neutral Conditions | 20 | 30 |

Study 2: Synthesis of Antibacterial Peptides

Another investigation focused on synthesizing teixobactin analogues using this compound as a building block. The study found that modifications at the N-terminal significantly affected antibacterial activity against Gram-positive bacteria, emphasizing the importance of structural variations introduced by this compound in drug design .

Propriétés

IUPAC Name |

(2S)-3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10(4)6(5-11)7(12)13/h6,11H,5H2,1-4H3,(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQGIDVCNBZXLG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426567 | |

| Record name | Boc-N-methyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101772-29-6 | |

| Record name | Boc-N-methyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.